molecular formula C14H11N3 B14087547 1-(2-Phenylethenyl)benzotriazole

1-(2-Phenylethenyl)benzotriazole

Cat. No.: B14087547
M. Wt: 221.26 g/mol
InChI Key: KPKDVQRPXRDPPT-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-Styryl-1H-benzo[d][1,2,3]triazole can be achieved through several synthetic routes. . This reaction involves the cycloaddition of an azide and an alkyne to form the triazole ring. The reaction conditions typically include the use of a solvent such as dimethyl sulfoxide (DMSO) or acetonitrile, and the reaction is carried out at room temperature or slightly elevated temperatures .

Chemical Reactions Analysis

1-Styryl-1H-benzo[d][1,2,3]triazole undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and the reactions are typically carried out at room temperature or under reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-Styryl-1H-benzo[d][1,2,3]triazole involves its interaction with enzymes and receptors in biological systems. The compound can form non-covalent interactions such as hydrogen bonds, van der Waals forces, and dipole-dipole interactions with various molecular targets . These interactions can modulate the activity of enzymes and receptors, leading to the observed biological effects.

Comparison with Similar Compounds

1-Styryl-1H-benzo[d][1,2,3]triazole can be compared with other similar compounds such as:

The uniqueness of 1-Styryl-1H-benzo[d][1,2,3]triazole lies in its styryl group, which can enhance its ability to interact with biological targets and potentially improve its efficacy in various applications .

Properties

Molecular Formula

C14H11N3

Molecular Weight

221.26 g/mol

IUPAC Name

1-(2-phenylethenyl)benzotriazole

InChI

InChI=1S/C14H11N3/c1-2-6-12(7-3-1)10-11-17-14-9-5-4-8-13(14)15-16-17/h1-11H

InChI Key

KPKDVQRPXRDPPT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CN2C3=CC=CC=C3N=N2

Origin of Product

United States

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